molecular formula C9H17NO B1371348 6-Azaspiro[4.5]decan-9-ol

6-Azaspiro[4.5]decan-9-ol

Cat. No.: B1371348
M. Wt: 155.24 g/mol
InChI Key: FZHNZXJZCYJEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[4.5]decan-9-ol is a bicyclic organic compound featuring a spirocyclic structure with a nitrogen atom at the 6-position and a hydroxyl group at the 9-position. This scaffold is notable for its presence in natural products like tauropinnaic acid, isolated from marine organisms such as Pinna muricata . The compound’s stereochemistry and structural rigidity make it a valuable intermediate in synthetic chemistry, particularly for alkaloid synthesis and pharmaceutical applications . Its synthesis often involves cyclization reactions or derivatization of pre-existing spiro frameworks, as evidenced by methods involving diketopiperazine intermediates or alkylation strategies .

Properties

IUPAC Name

6-azaspiro[4.5]decan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-3-6-10-9(7-8)4-1-2-5-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHNZXJZCYJEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

6-Oxaspiro[4.5]decan-9-ol

  • Structure : Replaces the nitrogen atom (aza) with oxygen (oxa).
  • Properties: Molecular formula: C₉H₁₆O₂ (vs. C₉H₁₇NO for 6-Azaspiro[4.5]decan-9-ol). Physical Density 1.064 g/cm³, boiling point 262.8°C, pKa ~14.89 .
  • Impact : The oxa analog exhibits reduced basicity due to the absence of nitrogen, altering solubility and reactivity in proton-dependent reactions.

7-Azaspiro[4.5]decan-9-ol

  • Structure : Nitrogen shifted to the 7-position.
  • Properties: Molecular formula C₉H₁₇NO (identical to 6-aza), but spatial arrangement differs.
  • Impact : Positional isomerism may affect hydrogen bonding and biological target interactions .

Functional Group Derivatives

6-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride

  • Structure : Carboxylic acid substituent at the 3-position.
  • Properties : Increased acidity (pKa ~2–3) compared to the hydroxyl group in this compound (pKa ~10–12).
  • Applications : Enhanced solubility in aqueous media, suitable for salt formation in drug formulations .

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

  • Structure : Benzyl and amine groups introduce aromatic and basic functionalities.
  • Properties : Molecular weight 246.35 g/mol, liquid at room temperature.
  • Applications : The benzyl group may improve lipophilicity for blood-brain barrier penetration, while the amine allows for further derivatization .

Spirocyclic Compounds with Extended Rings

6,9-Diazaspiro[4.5]decane-8,10-diones

  • Structure : Incorporates two nitrogen atoms and two ketone groups.
  • Synthesis : Prepared via refluxing carboxylic acid derivatives with ethylenediamine .
  • Properties :
    • Melting points: 73–183°C (dependent on aryl substituents).
    • Yields: 50–85%, influenced by electron-donating groups (e.g., methoxy) on aryl rings .

8-Azaspiro[4.5]decane-7,9-dione (Impurity in Pharmaceuticals)

  • Structure : Ketone groups at 7 and 9 positions.
  • Relevance : A common impurity in spirocyclic drug synthesis, highlighting the need for precise reaction control .

Tauropinnaic Acid

  • Structure : 6-Azaspiro[4.5]decane unit conjugated to a taurine moiety.
  • Bioactivity : Isolated from marine sources, implicated in anti-inflammatory pathways .

Halichlorine Intermediate

  • Synthetic Utility : 6-Azaspiro[4.5]decane skeletons serve as key intermediates in alkaloid synthesis, leveraging their stereochemical stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.